Increased Lipophilicity (LogP) Relative to Unsubstituted 2-Phenoxypropanoic Acid
The 3,5-dimethyl substitution elevates the predicted octanol–water partition coefficient (LogP) from approximately 1.5 for 2-phenoxypropanoic acid to 2.61–2.84 for 2-(3,5-dimethylphenoxy)propanoic acid, representing an increase of >1.1 log units . This increase reflects a significant enhancement in lipophilicity and potential membrane permeability.
| Evidence Dimension | LogP (Octanol–Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.61 (ACD/LogP), 2.84 (KowWin estimate) |
| Comparator Or Baseline | 2-Phenoxypropanoic acid (CAS 940-31-8) |
| Quantified Difference | Increase of 1.1–1.3 log units |
| Conditions | Predicted values from ChemSpider (ACD/Labs) and EPISuite; no experimental LogP available for the target compound. |
Why This Matters
Higher LogP alters solubility, bioavailability, and environmental transport, making the compound more suitable for applications requiring membrane permeation or lipid-phase partitioning.
